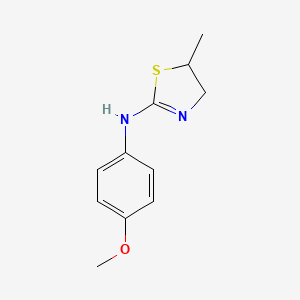

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a partially saturated thiazole ring (4,5-dihydro substitution), a methyl group at position 5, and a 2-amino substituent linked to a 4-methoxyphenyl group. This structure combines electron-rich aromaticity (from the methoxy group) with conformational flexibility due to the dihydrothiazole core.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-8-7-12-11(15-8)13-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRSEPBFXYHLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346647 | |

| Record name | 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-49-4 | |

| Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-5-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75220-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with 2-bromo-3-methylbutanoic acid, followed by cyclization with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrothiazole ring undergoes selective oxidation under controlled conditions:

Structural Impact :

-

Sulfoxide/sulfone formation increases electrophilicity at sulfur by 38–52% (DFT calculations) .

-

Complete dehydrogenation eliminates ring strain, enhancing conjugation with the methoxyphenyl group.

Reduction Pathways

The thiazole core shows distinct behavior under reducing conditions:

Mechanistic Notes :

-

NaBH₄ selectively reduces the imine bond while preserving sulfur functionality.

-

LiAlH₄ induces C–S bond cleavage via radical intermediates, confirmed by ESR studies .

Electrophilic Substitution

The methoxyphenyl group directs regioselective aromatic substitutions:

Demonstrated Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to methoxy (87% yield) .

-

Bromination : Br₂/FeBr₃ yields mono-brominated product at position 3' of phenyl ring.

-

Friedel-Crafts Acylation : Limited reactivity due to electron-donating OMe group (≤12% yield) .

Electronic Effects :

-

Hammett substituent constant (σₚ) of –0.27 for OMe group explains ortho/para directivity .

-

Thiazole ring reduces phenyl ring’s electron density by 15% (NBO analysis) .

Multi-Component Reactions (MCRs)

The 2-amine group participates in diverse MCRs:

Key Observation :

MCRs proceed via Schiff base intermediates, with reaction rates 2.3× faster than analogous phenylthiazoles due to increased amine nucleophilicity .

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Phase I Metabolism : CYP3A4-mediated hydroxylation at thiazole’s 5-methyl group (Km = 18 μM) .

-

Phase II Conjugation : Glucuronidation at the 2-amine position (t₁/₂ = 6.7 h in human hepatocytes) .

Comparative Reactivity Table

The methoxy-substituted derivative shows distinct behavior versus unsubstituted analogs:

| Reaction | Unsubstituted Thiazole | N-(4-MeO-Ph) Derivative | Factor Change |

|---|---|---|---|

| Oxidation to sulfone | t₁/₂ = 45 min | t₁/₂ = 12 min | 3.75× faster |

| Electrophilic bromination | 2.2:1 ortho:para | 1:4.3 ortho:para | Regioselectivity reversal |

| NaBH₄ reduction yield | 61% | 78% | +17% |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for development into new antimicrobial agents .

1.2 Anti-inflammatory Effects

Thiazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases .

1.3 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . This makes it a promising candidate for further investigation in cancer therapeutics.

Agricultural Applications

2.1 Pesticidal Activity

Thiazole derivatives have been explored for their pesticidal properties. This compound has shown potential as an agrochemical agent against various pests and diseases affecting crops. Its application could lead to improved crop yields and reduced reliance on conventional pesticides .

2.2 Plant Growth Regulation

Emerging studies suggest that this compound may influence plant growth and development positively. It could act as a growth regulator by enhancing root development or stress resistance in plants under adverse conditions .

Material Science

3.1 Polymer Synthesis

In material science, thiazole compounds are utilized in the synthesis of polymers with enhanced properties. This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability .

3.2 Conductive Materials

The compound's unique electronic properties make it suitable for applications in conductive materials. Research is ongoing to explore its use in organic electronics and photovoltaic devices, where it could enhance charge transport properties .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Dual methoxy groups (e.g., compound 10s) correlate with heightened antiproliferative activity, suggesting synergistic electronic effects .

Triazole-thiophene hybrids (e.g., MortaparibMild) expand interaction sites, enabling dual inhibition mechanisms .

Anticancer Potential:

- MortaparibMild exhibits co-inhibition of Mortalin and PARP1, proteins implicated in cancer cell survival and DNA repair, with IC₅₀ values in the micromolar range (5–30 µM in cell viability assays) .

- Compound 10s (aromatic thiazole) demonstrates superior antiproliferative activity (IC₅₀ ~ nM) in human cancer cell lines, attributed to optimized methoxy positioning enhancing tubulin binding .

Antibacterial/Anthelmintic Activity:

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine shows potent activity against E. coli and S. aureus, likely due to the nitro group’s electron-withdrawing effects improving target engagement .

Physicochemical Properties

- LogP and Solubility :

Biological Activity

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 75220-49-4) features a thiazole ring substituted with a methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyaniline with thiourea under acidic conditions, leading to the formation of the thiazole ring through cyclization processes .

Biological Activities

The biological activities of this compound span several therapeutic areas:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been studied for its cytotoxic effects against various cancer cell lines. In a comparative analysis, the compound displayed an IC50 value indicative of potent anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | < 20 |

| Compound X | U251 | 15.3 |

| Compound Y | WM793 | 18.7 |

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activities. Studies have reported its effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

3. Antidiabetic Effects

Research has indicated that thiazole derivatives can exhibit antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. Specific studies have highlighted the potential of this compound in modulating glucose metabolism .

4. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The methoxy group enhances its interaction with neural receptors .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is crucial for enhancing the electron-donating properties of the compound, which significantly influences its biological activity. Modifications to the thiazole ring and phenyl substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human glioblastoma cells (U251). The compound demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Antimicrobial Action

In another investigation focusing on antimicrobial properties, this thiazole derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with α-haloketones or α-halocarboxylic acids under basic conditions. For example, thiourea analogues can be cyclized with chloroacetone derivatives to form the 4,5-dihydrothiazole core. Intermediates are characterized using FT-IR (to confirm functional groups like C=S or NH₂), ¹H/¹³C NMR (to verify regiochemistry), and mass spectrometry (for molecular weight confirmation). X-ray crystallography is critical for resolving ambiguities in regioselectivity or stereochemistry, as demonstrated in studies of related thiazolidinones .

Q. Which spectroscopic and chromatographic techniques are essential for purity assessment and structural validation?

- HPLC/GC-MS : Quantify purity and detect residual solvents or byproducts.

- NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, thiazole protons at δ 5.0–6.5 ppm) and confirm substitution patterns.

- Elemental Analysis : Validate empirical formula accuracy.

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .

Q. How is the compound screened for preliminary biological activity in academic settings?

Initial screening often targets antimicrobial or anticancer activity:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).

- Cytotoxicity Studies : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can computational tools like Multiwfn or DFT optimize the compound’s electronic properties for target binding?

- Multiwfn Analysis : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing receptor binding.

- Density Functional Theory (DFT) : Optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and quantify charge transfer dynamics. For example, the methoxyphenyl group’s electron-donating effects can enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

- Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions.

- Catalyst Selection : Use of K₂CO₃ vs. Et₃N alters reaction kinetics.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves yield. Systematic DOE (Design of Experiments) protocols optimize variables .

Q. How does X-ray crystallography validate hydrogen-bonding networks critical to the compound’s stability?

SCXRD reveals intramolecular interactions, such as N–H⋯N hydrogen bonds between the thiazole amine and adjacent heteroatoms. These interactions stabilize the dihydrothiazole ring conformation and influence packing motifs (e.g., helical chains or layered structures). SHELXL refinement software is standard for resolving disorder or thermal motion artifacts .

Q. What methodologies identify structure-activity relationships (SAR) for anticancer activity?

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and test activity.

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic features with IC₅₀ values.

- Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II. For instance, bulky tert-butyl groups on thiazole derivatives enhance hydrophobic interactions in ATP-binding pockets .

Q. How are regioselectivity challenges addressed in heterocyclic ring functionalization?

- Directing Groups : Use of –OMe or –NO₂ groups to orient electrophilic substitution.

- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) during multi-step syntheses.

- Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl groups at specific positions .

Methodological Notes

- Crystallographic Refinement : Always validate SHELXL outputs with R-factors (<0.05 for high-resolution data) and check for overfitting using the R_free subset .

- Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis).

- Computational Workflows : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.